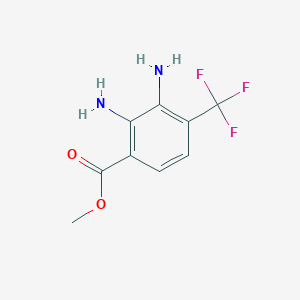![molecular formula C21H16N6OS B2638701 4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903425-58-0](/img/structure/B2638701.png)
4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrrole ring, a thiophene ring, a triazolo-pyridazine ring, and a benzamide group. These groups are common in many pharmaceuticals and organic materials, suggesting potential applications in these areas .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The presence of multiple aromatic rings suggests that the compound may have interesting electronic properties. The pyrrole, thiophene, and triazolo-pyridazine rings are all electron-rich, which could influence how the compound interacts with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could impact its solubility and stability .科学的研究の応用
Antiproliferative Activity
4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide and its derivatives have shown potential in inhibiting the proliferation of endothelial and tumor cells, indicating potential antiproliferative activities. This finding was observed in a study focused on [1,2,4]triazolo[4,3-b]pyridazine derivatives, where their ability to inhibit the proliferation of these cells was noted (Ilić et al., 2011).
Antibacterial and Antifungal Activities
Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety have exhibited notable antibacterial and antifungal activities. A study that synthesized heterocyclic compounds including [1,2,4]triazolo[4,3-b]pyridazine derivatives found them to be effective against both gram-positive and gram-negative bacteria, as well as various fungi (Patel & Patel, 2015).
Structural Analysis and Medicinal Chemistry Importance
The compound's structure has been the subject of detailed analysis due to its significance in medicinal chemistry. A study on pyridazine analogs, including [1,2,4]triazolo[4,3-b]pyridazine, highlighted their pharmaceutical importance. The study involved synthesis, structural elucidation, and density functional theory calculations to understand the compound's properties (Sallam et al., 2021).
Cardiovascular Applications
In cardiovascular research, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown potential. One study synthesized compounds fused to pyrrole and thiophene, including triazolopyridazine derivatives, and found them to exhibit coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Antioxidant and Anticancer Activities
A study investigated triazolo-thiadiazoles, closely related to [1,2,4]triazolo[4,3-b]pyridazine, for their antioxidant properties and anticancer activities. It revealed that these compounds exerted a cytotoxic effect on hepatocellular carcinoma cells, indicating their potential as antioxidant and anticancer agents (Sunil et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-pyrrol-1-yl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6OS/c28-21(15-3-5-17(6-4-15)26-10-1-2-11-26)22-13-20-24-23-19-8-7-18(25-27(19)20)16-9-12-29-14-16/h1-12,14H,13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOCVNPMGXGJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2638619.png)

![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2638621.png)

![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2638624.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2638627.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638628.png)
![2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2638629.png)



![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2638637.png)
![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638638.png)
![2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2638640.png)